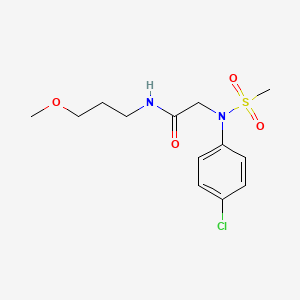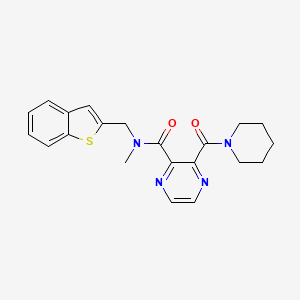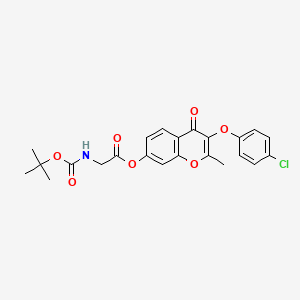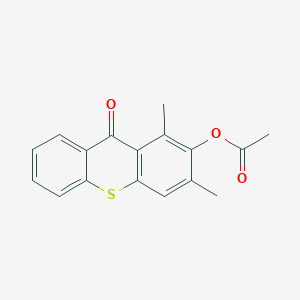
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 for lab experiments is its specificity for DPP-IV, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be suitable for use in human studies due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 in human subjects.
Métodos De Síntesis
The synthesis of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves a multistep process that begins with the reaction of 4-chlorobenzoyl chloride with N-(3-methoxypropyl)glycine to yield N-(4-chlorobenzoyl)-N-(3-methoxypropyl)glycine. This intermediate is then reacted with methylsulfonyl chloride to produce N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFTRJQCHBEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)


![1'-allyl-6',7'-dimethoxy-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] hydrochloride](/img/structure/B4891905.png)

![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)